molecular formula C13H24N2O2 B2916647 tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate CAS No. 1037383-91-7

tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate

Cat. No.: B2916647
CAS No.: 1037383-91-7
M. Wt: 240.347
InChI Key: COJNHDCEWDUHMX-ZWNOBZJWSA-N
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Description

tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate: is a chemical compound with the molecular formula C12H22N2O2 It is a derivative of isoindoline and features a tert-butyl group attached to the nitrogen atom

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its ability to form stable complexes with certain enzymes makes it valuable for investigating biochemical pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate typically involves the reaction of isoindoline derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide.

Major Products Formed:

    Oxidation: N-oxides of isoindoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various carbamate derivatives with different alkyl groups.

Mechanism of Action

The mechanism of action of tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific enzymes, resulting in downstream biological effects.

Comparison with Similar Compounds

  • tert-Butyl ((3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate)
  • tert-Butyl ((3aS,7aR)-6,6-difluorooctahydro-1H-isoindol-3a-yl)carbamate

Comparison: Compared to similar compounds, tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate is unique due to its specific isoindoline core structure. This structural feature imparts distinct reactivity and binding properties, making it a valuable compound for various applications. The presence of the tert-butyl group also enhances its stability and solubility, which can be advantageous in both research and industrial contexts.

Properties

IUPAC Name

tert-butyl N-[(3aS,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-7-5-4-6-10(13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJNHDCEWDUHMX-ZWNOBZJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12CCCC[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 10% palladium-carbon catalyst (80.0 mg, 20 wt %) was added to a solution of 8-benzyloxycarbonyl-1-tert-butoxycarbonylamino-8-azabicyclo[4.3.0]nonane (optical isomer A) (400 mg, 1.07 mmol) in methanol (10.7 mL) in a nitrogen atmosphere. After the atmosphere was replaced with hydrogen, the mixture was stirred in a hydrogen atmosphere at room temperature for one hour. After the atmosphere was replaced with nitrogen, the reaction solution was filtered through Celite and concentrated under reduced pressure to give the title compound quantitatively.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
8-benzyloxycarbonyl-1-tert-butoxycarbonylamino-8-azabicyclo[4.3.0]nonane
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0 (± 1) mol
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reactant
Reaction Step Three
Name
palladium-carbon
Quantity
80 mg
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catalyst
Reaction Step Three
Quantity
10.7 mL
Type
solvent
Reaction Step Three

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